molecular formula C8H9F3N2 B1324268 N-Methyl-1-(6-(trifluoromethyl)pyridin-3-yl)methanamine CAS No. 886364-80-3

N-Methyl-1-(6-(trifluoromethyl)pyridin-3-yl)methanamine

Cat. No.: B1324268
CAS No.: 886364-80-3
M. Wt: 190.17 g/mol
InChI Key: DNSJZPZEMZAKIF-UHFFFAOYSA-N
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Description

N-Methyl-1-(6-(trifluoromethyl)pyridin-3-yl)methanamine: is an organic compound with the molecular formula C8H9F3N2 It is a derivative of pyridine, characterized by the presence of a trifluoromethyl group at the 6-position and a methylamine group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-1-(6-(trifluoromethyl)pyridin-3-yl)methanamine typically involves the following steps:

    Starting Material: The synthesis begins with 6-(trifluoromethyl)pyridine.

    Methylation: The pyridine derivative undergoes methylation using methylamine under controlled conditions.

    Reaction Conditions: The reaction is usually carried out in the presence of a suitable solvent, such as acetonitrile, and may require a catalyst to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include:

    Batch or Continuous Flow Reactors: To ensure consistent production.

    Purification Steps: Such as distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-Methyl-1-(6-(trifluoromethyl)pyridin-3-yl)methanamine can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where the trifluoromethyl group or the methylamine group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed:

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: Used as a ligand in catalytic reactions.

    Synthesis: Intermediate in the synthesis of more complex organic molecules.

Biology:

    Biochemical Studies: Used in studies involving enzyme inhibition and receptor binding.

Medicine:

    Drug Development: Potential use in the development of pharmaceuticals due to its unique structural properties.

Industry:

    Agriculture: Used in the synthesis of agrochemicals.

    Materials Science:

Mechanism of Action

The mechanism of action of N-Methyl-1-(6-(trifluoromethyl)pyridin-3-yl)methanamine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The methylamine group can form hydrogen bonds with active sites of enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

  • N-Methyl-1-(5-(trifluoromethyl)pyridin-3-yl)methanamine
  • N-Methyl-1-(4-(trifluoromethyl)pyridin-3-yl)methanamine

Comparison:

  • Structural Differences: The position of the trifluoromethyl group varies among these compounds, leading to differences in their chemical reactivity and biological activity.
  • Uniqueness: N-Methyl-1-(6-(trifluoromethyl)pyridin-3-yl)methanamine is unique due to the specific positioning of the trifluoromethyl group, which can influence its interaction with molecular targets and its overall stability.

Properties

IUPAC Name

N-methyl-1-[6-(trifluoromethyl)pyridin-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F3N2/c1-12-4-6-2-3-7(13-5-6)8(9,10)11/h2-3,5,12H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNSJZPZEMZAKIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CN=C(C=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80628988
Record name N-Methyl-1-[6-(trifluoromethyl)pyridin-3-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80628988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886364-80-3
Record name N-Methyl-1-[6-(trifluoromethyl)pyridin-3-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80628988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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